1,4-Oxazocan-7-ol
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Overview
Description
1,4-Oxazocan-7-ol is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Oxazocan-7-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-(2-hydroxyethyl)amines with dihalides under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the oxazocane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient cyclization and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxazocan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxazocanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated oxazocanes or alkylated derivatives.
Scientific Research Applications
1,4-Oxazocan-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Oxazocan-7-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both oxygen and nitrogen atoms in the ring allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxazoline: A five-membered ring containing oxygen and nitrogen.
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Oxazolidine: A five-membered ring with oxygen and nitrogen, similar to oxazoline but with different substitution patterns.
Uniqueness
1,4-Oxazocan-7-ol is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five-membered counterparts. This larger ring size can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1,4-oxazocan-7-ol |
InChI |
InChI=1S/C6H13NO2/c8-6-1-2-7-3-4-9-5-6/h6-8H,1-5H2 |
InChI Key |
LYLPPQXRKYIXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCOCC1O |
Origin of Product |
United States |
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